molecular formula C18H38O3 B14297058 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane CAS No. 116121-06-3

2,4-Diethoxy-2-methoxy-6,10-dimethylundecane

Cat. No.: B14297058
CAS No.: 116121-06-3
M. Wt: 302.5 g/mol
InChI Key: JEOCAJSCFOPWCK-UHFFFAOYSA-N
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Description

2,4-Diethoxy-2-methoxy-6,10-dimethylundecane: is an organic compound with the molecular formula C16H34O3 This compound is characterized by the presence of ethoxy, methoxy, and dimethyl groups attached to an undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane typically involves multi-step organic reactions. The starting materials often include undecane derivatives, which undergo a series of functional group transformations to introduce the ethoxy, methoxy, and dimethyl groups. Common synthetic routes may involve:

    Alkylation Reactions: Introduction of ethoxy and methoxy groups through alkylation reactions using appropriate alkyl halides and base catalysts.

    Oxidation and Reduction: Selective oxidation and reduction steps to achieve the desired functional groups.

    Substitution Reactions: Substitution of hydrogen atoms with ethoxy and methoxy groups using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxy-2-methoxy-6,10-dimethylundecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4-Diethoxy-2-methoxy-6,10-dimethylundecane has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-2-methoxy-6,10-dimethylundecane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxy-6-methylpyridine: A compound with similar functional groups but a different backbone structure.

    2,4-Dimethoxybenzaldehyde: Another compound with methoxy groups but different overall structure and properties.

Uniqueness

2,4-Diethoxy-2-methoxy-6,10-dimethylundecane is unique due to its specific combination of ethoxy, methoxy, and dimethyl groups on an undecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

116121-06-3

Molecular Formula

C18H38O3

Molecular Weight

302.5 g/mol

IUPAC Name

2,4-diethoxy-2-methoxy-6,10-dimethylundecane

InChI

InChI=1S/C18H38O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h15-17H,8-14H2,1-7H3

InChI Key

JEOCAJSCFOPWCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)CCCC(C)C)CC(C)(OC)OCC

Origin of Product

United States

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